molecular formula C10H3BrClFN2 B1370963 8-Bromo-4-chloro-7-fluoro-quinoline-3-carbonitrile CAS No. 1017788-60-1

8-Bromo-4-chloro-7-fluoro-quinoline-3-carbonitrile

Cat. No. B1370963
CAS RN: 1017788-60-1
M. Wt: 285.5 g/mol
InChI Key: CMCMGCDFPWBRAH-UHFFFAOYSA-N
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Description

8-Bromo-4-chloro-7-fluoro-quinoline-3-carbonitrile (BCFQCN) is a chemical compound with the molecular formula C10H3BrClFN2 and a molecular weight of 285.5 g/mol . It has numerous applications in scientific research and industry.


Molecular Structure Analysis

The molecular structure of BCFQCN involves a quinoline core, which is a heterocyclic aromatic organic compound. This core is substituted with bromo, chloro, fluoro, and carbonitrile groups .

Scientific Research Applications

Synthesis and Antitumor Activities

  • A study by El-Agrody et al. (2012) involved synthesizing derivatives of 4H-pyrano[3,2-h]quinoline-3-carbonitrile and ethyl 4H-pyrano[3,2-h]quinoline-3-carboxylate, which include structural components similar to 8-Bromo-4-chloro-7-fluoro-quinoline-3-carbonitrile. These compounds showed significant antitumor activities against various human tumor cell lines, suggesting potential applications in cancer treatment (El-Agrody et al., 2012).

Synthesis of Novel Quinoline Derivatives

  • Another study by El-Agrody and Al-Ghamdi (2011) focused on synthesizing novel 4H-pyrano[3,2-h]quinoline derivatives. This research contributes to understanding the reactivity and potential applications of similar quinoline compounds, including this compound (El-Agrody & Al-Ghamdi, 2011).

Spectroscopic Characterization and Potential Applications

  • A study by Wazzan et al. (2016) on similar quinoline derivatives, such as 4-(4-chlorophenyl) and 4-[4-(dimethylamino) phenyl]-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile, used DFT and TD-DFT/PCM calculations for structural and spectroscopic characterization. This research provides insights into the molecular structure and potential applications in fields like biochemistry and materials science (Wazzan et al., 2016).

Applications in Organic–Inorganic Photodiode Fabrication

  • Zeyada et al. (2016) investigated the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, similar to this compound. The study explored their application in organic–inorganic photodiode fabrication, demonstrating potential in electronic and photovoltaic technologies (Zeyada et al., 2016).

properties

IUPAC Name

8-bromo-4-chloro-7-fluoroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3BrClFN2/c11-8-7(13)2-1-6-9(12)5(3-14)4-15-10(6)8/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCMGCDFPWBRAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=NC=C(C(=C21)Cl)C#N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650649
Record name 8-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1017788-60-1
Record name 8-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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